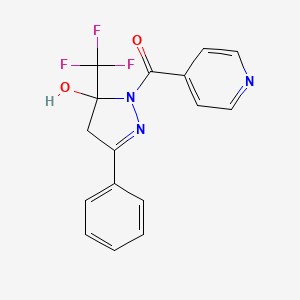
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester is a chemical compound with the molecular formula C13H18N2O4. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its pyridine ring, which is substituted with a methyl ester group and a tert-butoxycarbonyl-protected amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-pyridinecarboxylic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) group.
Formation of Methyl Ester: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Coupling Reaction: The protected amino group is then coupled with the pyridine ring using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine or chlorine can be used under controlled conditions.
Major Products
Hydrolysis: Yields 2-[[[amino]methyl]-4-pyridinecarboxylic acid.
Deprotection: Yields 2-[[[amino]methyl]-4-pyridinecarboxylic acid methyl ester.
Substitution: Yields various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structure and the presence of functional groups. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-[(tert-butoxycarbonylamino)methyl]pyridine-4-carboxylate
- (1R,4R)-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid methyl ester
- 2-amino-3-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)propanoate
Uniqueness
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10-7-9(5-6-14-10)11(16)18-4/h5-7H,8H2,1-4H3,(H,15,17) |
InChIキー |
BFZHCFOGQJZAHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


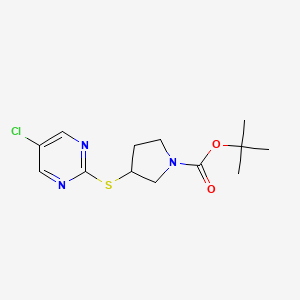
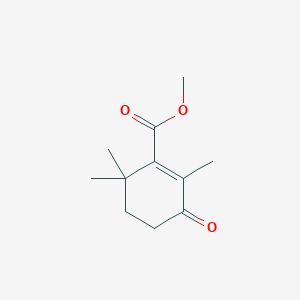
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
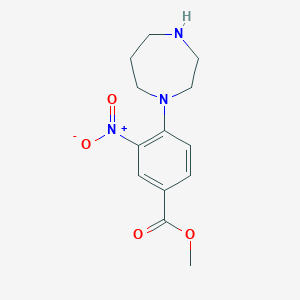
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)

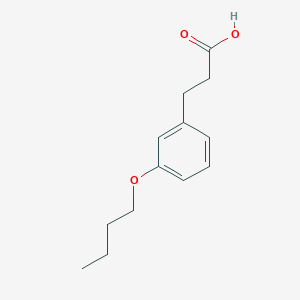
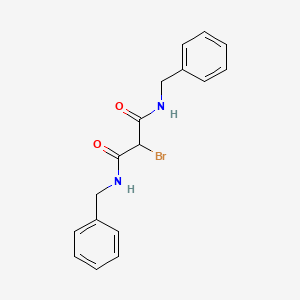
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
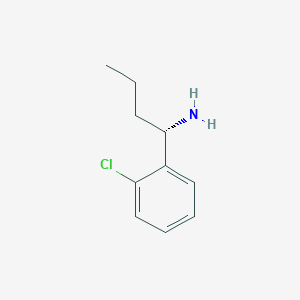

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
